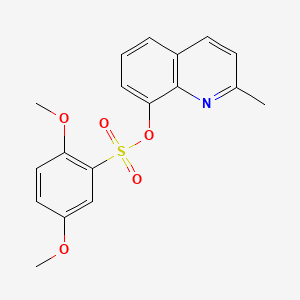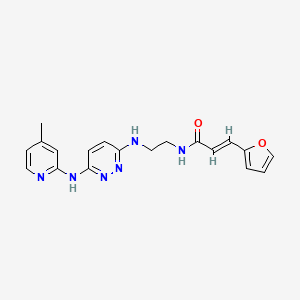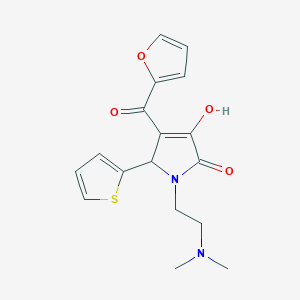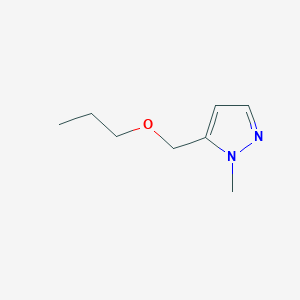
2-Methyl-8-quinolyl 2,5-dimethoxybenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-8-quinolyl 2,5-dimethoxybenzenesulfonate (MQDS) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a fluorescent probe that is used to detect metal ions in biological systems. MQDS has also been found to have potential as a therapeutic agent for various diseases.
Applications De Recherche Scientifique
Photonic Applications Enhancement
2-Methyl-8-quinolyl 2,5-dimethoxybenzenesulfonate and its derivatives exhibit potential in enhancing photonic applications due to their significant electron-withdrawing strength. Research on π-conjugated styryl quinolinium chromophores, which include structures related to 2-Methyl-8-quinolyl 2,5-dimethoxybenzenesulfonate, has shown that these compounds possess high electron-withdrawing capabilities. This property significantly influences their photophysical characteristics, including the second-order nonlinear optical response, making them suitable for photonic applications. These findings suggest that such compounds can surpass the performance of widely-used analogs in photonic technologies, owing to their superior electron-withdrawing and photophysical properties (Jeong et al., 2015).
Trace Metal Preconcentration
The compound's related structure, 8-quinolinol, has been utilized for the preconcentration of trace metals from seawater, demonstrating the potential application of 2-Methyl-8-quinolyl 2,5-dimethoxybenzenesulfonate in environmental monitoring and analysis. When immobilized on various substrates, 8-quinolinol effectively preconcentrates ions like Cd, Zn, Pb, Cu, among others, from seawater samples. This capability is crucial for the accurate measurement of trace metals in oceanic water, highlighting the possible utility of related compounds in environmental chemistry and analysis (Willie, Sturgeon, & Berman, 1983).
Organic Electro-Optic Materials
In the domain of organic electro-optic materials, derivatives of 2-Methyl-8-quinolyl 2,5-dimethoxybenzenesulfonate show promising results. Such compounds have been identified to possess excellent nonlinear optical properties. The investigation into quinolinium-based chromophores reveals that they exhibit large first hyperpolarizability values, indicative of their potential in organic electro-optic and photonic devices. This makes them candidates for applications requiring materials with high nonlinearity and stability under electronic or optical excitation (Jeong et al., 2015).
Fluorescent Zinc Sensors
Additionally, compounds structurally related to 2-Methyl-8-quinolyl 2,5-dimethoxybenzenesulfonate have been synthesized for use as specific fluorophores for Zn(II), indicating potential utility in biochemical and medical research for zinc detection. The development of Zinquin ester and its analogs underscores the importance of such compounds in creating sensitive fluorescent probes for zinc, which plays critical roles in biological systems. Their ability to form fluorescent complexes with Zn(II) is particularly relevant for studies requiring precise and sensitive detection of zinc ions (Kimber et al., 2003).
Propriétés
IUPAC Name |
(2-methylquinolin-8-yl) 2,5-dimethoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5S/c1-12-7-8-13-5-4-6-16(18(13)19-12)24-25(20,21)17-11-14(22-2)9-10-15(17)23-3/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIBJNGNKVJPDNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OS(=O)(=O)C3=C(C=CC(=C3)OC)OC)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-8-quinolyl 2,5-dimethoxybenzenesulfonate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(E)-3-[2-[(2-chlorophenyl)methoxy]naphthalen-1-yl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2732006.png)



![N-(2,3-dimethylphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2732013.png)
![8-(4-Chlorophenyl)-1,3-dimethyl-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2732016.png)
![3-isobutyl-9-(3-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2732019.png)
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-ethoxyphenoxy)acetamide](/img/structure/B2732020.png)
![N-benzyl-4-oxo-N-phenyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2732021.png)
![5-ethoxy-6-ethyl-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2732022.png)